3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl Alcohol

Catalog No.
S15927423
CAS No.
M.F
C8H5BrClF3O
M. Wt
289.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl Alc...

Product Name

3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl Alcohol

IUPAC Name

1-(3-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol

Molecular Formula

C8H5BrClF3O

Molecular Weight

289.47 g/mol

InChI

InChI=1S/C8H5BrClF3O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3,7,14H

InChI Key

ONTXDZYLWLEIBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)Br)Cl

3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl alcohol structure, which also includes bromine and chlorine substituents. Its chemical formula is C8H6BrClF3OC_8H_6BrClF_3O and it has a molecular weight of approximately 289.47 g/mol. This compound is notable for its unique electronic properties and potential applications in medicinal chemistry due to the trifluoromethyl group, which can enhance lipophilicity and biological activity .

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide in acidic conditions.
  • Reduction: It can undergo reduction reactions, producing alcohols or amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide .

The synthesis of 3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl alcohol typically involves several steps:

  • Starting Materials: The synthesis often begins with 3-bromo-4-chlorobenzaldehyde.
  • Reaction with Trifluoroacetic Acid: This aldehyde is reacted with trifluoroacetic acid in the presence of a reducing agent like sodium borohydride.
  • Reaction Conditions: The reaction is usually conducted at room temperature to 50°C in solvents such as methanol or ethanol for a duration of 2 to 4 hours.
  • Purification: The product can be purified through standard techniques such as distillation or recrystallization .

3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl alcohol has potential applications in various fields:

  • Medicinal Chemistry: Due to its unique structural properties, it may serve as a lead compound for developing new pharmaceuticals.
  • Chemical Synthesis: It can be utilized as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound's properties may find applications in developing advanced materials with specific electronic or chemical characteristics.

Interaction studies involving 3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl alcohol focus on its binding affinity and mechanism of action with biological targets. The presence of halogen atoms may facilitate halogen bonding, which can enhance the compound's interaction with proteins or nucleic acids. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and its potential therapeutic effects .

Several compounds share structural similarities with 3-Bromo-4-chloro-alpha-(trifluoromethyl)benzyl alcohol. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl AlcoholSimilar halogenated structureDifferent position of bromine and chlorine substituents
3-Bromo-4-fluorobenzyl AlcoholContains fluorine instead of chlorineFluorine's different electronegativity affects reactivity
TrifluoromethylphenolPhenolic structure with trifluoromethyl groupLacks halogen substituents but retains lipophilicity
3-Chloro-4-fluorobenzyl AlcoholContains chlorine and fluorineDifferent halogen combination alters reactivity

Each of these compounds exhibits distinct properties due to variations in their halogen substituents and functional groups, which influence their reactivity, biological activity, and potential applications .

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

287.91644 g/mol

Monoisotopic Mass

287.91644 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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